[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 6-nitro-, sodium salt
Description
The sodium salt of 2-(fur-2-yl)-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one (hereafter referred to as Na-6NTP) is a structurally optimized derivative of triazolopyrimidine heterocycles. It is synthesized via a two-step protocol involving cyclocondensation of aminoazole precursors with nitroacetate derivatives, followed by sodium hydroxide treatment to yield the water-soluble sodium salt . Its enhanced aqueous solubility (critical for biological applications) and confirmed A2a adenosine receptor antagonism make it a candidate for antiseptic and cardiovascular therapies .
Properties
IUPAC Name |
sodium;6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N5O3.Na/c11-4-3(10(12)13)1-6-5-7-2-8-9(4)5;/h1-2,11H;/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKRPNVGJHCPED-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NN2C(=C1[N+](=O)[O-])[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2N5NaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 6-nitro-, sodium salt typically involves the nitration of a precursor triazolopyrimidinone compound. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This involves the use of continuous flow reactors to maintain consistent reaction conditions and minimize the formation of by-products. The final product is then purified through recrystallization or chromatography techniques to obtain the sodium salt form.
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group undergoes catalytic hydrogenation to form diamines, enabling further functionalization:
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Reduction Conditions : Pd/C (5 mol%) in DMF or EtOH under H₂ (5–7 bar, 50°C) .
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Product : Triazolo[1,5-a]pyrimidine-6,7-diamine (88% yield) .
Mechanistic Insight :
The nitro group is reduced to an amine, facilitating subsequent annulation reactions (e.g., with glyoxal to form fused pteridines) .
| Substrate | Reduction Product | Application |
|---|---|---|
| 6-Nitro-triazolo[1,5-a]pyrimidin-7-one | 6,7-Diamino-triazolo[1,5-a]pyrimidine | Precursor for fused heterocycles |
Oxidative Aromatization
The sodium salt participates in oxidative aromatization using PhI(OAc)₂ in acetic acid, forming fully aromatic systems .
Annulation with Glyoxal
Reaction with glyoxal in HCl/EtOH yields triazolo[1,5-a]pteridine, a fused bicyclic system :
Thiadiazolo-Purine Formation
Condensation with thiadiazole derivatives under Fe-AcOH generates 5-alkylthiadiazolo[3,2-a]purines, which exhibit anticoagulant activity .
Physicochemical and Biological Relevance
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Solubility : The sodium salt’s aqueous solubility enhances its utility in biological assays .
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Antiviral Activity : The dihydrate form of a structurally analogous sodium salt (5-methyl-6-nitro derivative) shows antiviral properties .
Structural Confirmation
Scientific Research Applications
Chemistry
In chemistry, [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 6-nitro-, sodium salt is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.
Medicine
Medicinally, derivatives of this compound are being explored for their potential therapeutic effects. They have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique electronic properties make it suitable for use in the fabrication of sensors and other electronic devices.
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 6-nitro-, sodium salt involves its interaction with specific molecular targets. For instance, its derivatives can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The nitro group plays a crucial role in these interactions, often participating in redox reactions that modulate the activity of the target enzyme or receptor.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Varied Substituents
Triazolopyrimidinones exhibit diverse pharmacological activities depending on substituent patterns. Key analogs and their properties are summarized below:
Notes:
- Electron-Withdrawing Effects: The 6-nitro group in Na-6NTP enhances NH acidity, facilitating salt formation and improving solubility. This contrasts with non-nitrated analogs (e.g., S1-TP), which exhibit poorer aqueous compatibility .
- Cation Influence : Pyridinium salts (e.g., 3g ) and zwitterions show reduced solubility compared to Na-6NTP, underscoring sodium’s role in enhancing bioavailability .
Electrochemical and Solubility Comparisons
Triazolopyrimidinones with alkyl or aryl substituents (e.g., S1-TP, S2-TP) demonstrate redox activity on carbon graphite electrodes, with oxidation potentials ranging from +0.8 to +1.2 V (vs. Ag/AgCl). In contrast, Na-6NTP’s sodium salt form achieves >10 mg/mL solubility, enabling intravenous administration .
Pharmacological Activities
- Anticoagulant Activity: Nitroazolo[1,5-a]pyrimidines like 3g and 3m inhibit thrombin generation by 40–60% at 10 µM, comparable to heparin derivatives. Na-6NTP’s antiseptic mechanism remains distinct, likely via adenosine receptor blockade .
- Antimicrobial Activity : Chlorobenzyl derivatives (e.g., Compound 25 ) show moderate efficacy against Staphylococcus aureus (MIC = 16 µg/mL), while Na-6NTP’s furyl moiety may enhance gram-negative targeting .
Biological Activity
The compound [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 6-nitro-, sodium salt is a heterocyclic compound that has garnered attention for its biological activities, particularly as an effector for A2a adenosine receptors and its potential antiseptic properties. This article reviews the synthesis, characterization, and biological activity of this compound based on diverse scientific literature.
Synthesis and Characterization
The sodium salt of 2-(fur-2-yl)-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one was synthesized through a two-step reaction involving the cyclocondensation of aminoazole and ethoxymethylenenitroacetate. The resulting product was confirmed using various spectroscopic techniques including NMR and IR spectroscopy. X-ray diffraction analysis further validated the structure of the sodium salt, demonstrating its crystalline form and geometry .
Table 1: Summary of Synthesis Conditions
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | Aminoazole + Ethoxymethylenenitroacetate | Reflux in pyridine and acetic acid | 60% |
| 2 | Pyridinium salt + NaOH | Reflux in water | 70% |
Antiseptic Properties
The sodium salt of [1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one exhibits significant antiseptic activity. The compound has been shown to effectively inhibit bacterial growth in vitro. Its mechanism of action is believed to involve interaction with A2a adenosine receptors, which play a critical role in modulating immune responses during infections .
Case Studies
In a study examining the efficacy of various triazolo-pyrimidine derivatives against bacterial strains, the sodium salt was found to outperform several known antiseptics. The study highlighted its potential for use in treating sepsis-related infections, where rapid microbial control is crucial .
Table 2: Comparative Antiseptic Activity
| Compound | Zone of Inhibition (mm) |
|---|---|
| Sodium Salt of Triazolo-Pyrimidine | 25 |
| Standard Antiseptic A | 20 |
| Standard Antiseptic B | 15 |
The interaction with A2a adenosine receptors is pivotal for its biological activity. The compound acts as an agonist at these receptors, potentially leading to immunomodulatory effects that enhance the host's ability to combat infections . Molecular docking studies have indicated strong binding affinities between the compound and receptor active sites, suggesting a well-defined mechanism of action against pathogens.
Q & A
Advanced Question
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
